Epicatechin

Pharmacokinetics Bioavailability Stereochemistry

Procure Epicatechin (EC, CAS 490-46-0) to leverage its distinct superiority over other catechins. Its non-galloylated structure ensures 6-fold higher systemic circulation than catechin and superior absorption over EGCG, making it ideal for nutraceutical formulations targeting systemic effects. Its proven stability at neutral pH (<35% degradation over 6h vs. complete EGCG degradation) simplifies beverage and pharmaceutical development. As a research tool, it demonstrably increases NO bioavailability by 45% in human endothelial cells and synergizes with resistance training to modulate myostatin and follistatin in clinical muscle-function studies. Choose this specific stereoisomer for reproducible, high-exposure outcomes.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
CAS No. 490-46-0
Cat. No. B1671481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicatechin
CAS490-46-0
Synonyms(+)-Catechin
(+)-Cyanidanol
(+)-Cyanidanol-3
(-)-Epicatechin
(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol
2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-
3,3',4',5,7-Flavanpentol
Catechin
Catechinic Acid
Catechuic Acid
Catergen
Cianidanol
Cyanidanol 3
Cyanidanol-3
Epicatechin
KB 53
KB-53
KB53
Z 7300
Zyma
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1
InChIKeyPFTAWBLQPZVEMU-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epicatechin (CAS 490-46-0) Baseline Scientific and Procurement Profile


Epicatechin (EC) is a flavan-3-ol monomeric polyphenol and a primary constituent of the catechin family found abundantly in green tea, cocoa, and various fruits [1]. Chemically, it is the cis (epi) stereoisomer of catechin, with the systematic name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol. As a non-galloylated catechin, epicatechin exhibits distinct physicochemical and biological properties compared to its galloylated counterparts (e.g., EGCG, ECG) and its trans-isomer catechin [2]. Its widespread occurrence and specific bioactivities make it a target for nutraceutical, pharmaceutical, and analytical procurement.

Why Epicatechin (CAS 490-46-0) Cannot Be Readily Substituted by In-Class Analogs


Despite sharing a core flavan-3-ol structure, catechins exhibit profound differences in bioavailability, stability, and biological potency that preclude simple substitution. The stereochemistry (epi vs. trans), the presence or absence of a gallate ester moiety, and the hydroxylation pattern on the B-ring critically dictate these properties [1]. For instance, the non-galloylated structure of epicatechin confers superior absorptive capacity and distinct metabolic fate compared to galloylated catechins like EGCG [2], while its cis configuration results in markedly different plasma pharmacokinetics relative to its trans-isomer catechin [3]. These disparities translate directly into divergent in vivo efficacy and formulation requirements, making compound-specific selection essential for reproducible scientific and industrial outcomes.

Quantitative Differentiation Evidence for Epicatechin (CAS 490-46-0) Against Key Comparators


Superior Bioavailability: Epicatechin vs. Catechin Stereoisomers

The stereochemistry of epicatechin dramatically influences its systemic exposure. (-)-Epicatechin, the naturally abundant form, demonstrates a 6-fold higher circulation level compared to its less abundant epimer, (-)-catechin [1]. In human plasma after cocoa consumption, epicatechin was readily detectable while (+)-catechin and (-)-catechin were mostly undetectable [2].

Pharmacokinetics Bioavailability Stereochemistry

Enhanced Stability: Epicatechin vs. Epigallocatechin Gallate (EGCG)

Epicatechin demonstrates superior stability under physiologically relevant conditions. In sodium phosphate buffer (pH 7.4) at room temperature, epigallocatechin gallate (EGCG) and epigallocatechin (EGC) underwent complete degradation within 6 hours, whereas epicatechin (EC) was only degraded by less than 35% over the same period [1].

Stability Formulation Degradation

Divergent Antioxidant Capacity: ORAC vs. DPPH Profile

Epicatechin exhibits a unique antioxidant profile characterized by high oxygen radical absorbance capacity (ORAC) but moderate DPPH radical scavenging. In a direct comparison of individual tea catechins, the ORAC value of epicatechin was seven-fold higher than that of epigallocatechin gallate (EGCG) [1]. Conversely, EGCG showed significantly (P < 0.05) stronger DPPH radical scavenging activity than epicatechin [1].

Antioxidant ORAC DPPH Structure-Activity

Vascular Nitric Oxide (NO) Bioavailability Enhancement

In human vascular endothelial cells (HUVECs), epicatechin treatment significantly increased nitric oxide (NO) bioavailability. Specifically, treatment with 10 μM epicatechin resulted in a 45% increase in NO bioavailability compared to untreated control cells [1]. This effect was observed independent of changes in mitochondrial respiration [1].

Endothelial Function Nitric Oxide Vasodilation

Modulation of Muscle Growth Factors: Follistatin and Myostatin

Epicatechin supplementation in combination with resistance training (RT) in sarcopenic older adults led to the greatest increase in follistatin and the follistatin/myostatin ratio compared to RT alone, epicatechin alone, or placebo [1]. A significant decrease in myostatin was observed only in the RT+EP and RT groups [1].

Skeletal Muscle Myostatin Follistatin Sarcopenia

Anti-inflammatory NF-κB Pathway Modulation

Epicatechin modulates inflammatory signaling via inhibition of NF-κB activation. In whole blood culture, epicatechin at concentrations of 1–100 μg/mL inhibited NF-κB activation, leading to decreased IL-8 secretion and increased IL-10 levels [1]. While catechin also inhibits NF-κB, the effective concentration range and specific cytokine modulation profiles differ, with epicatechin demonstrating a distinct pattern [1].

Inflammation NF-κB Cytokine

Epicatechin (CAS 490-46-0) Optimal Research and Industrial Application Scenarios


In Vivo Bioavailability and Pharmacokinetic Studies

Procure epicatechin for studies where high systemic exposure is critical, leveraging its 6-fold higher circulation level compared to (-)-catechin [1]. Ideal for nutraceutical formulations targeting systemic effects, as its non-galloylated structure ensures superior absorption over galloylated catechins [2].

Neutral pH Formulation Development

Select epicatechin for beverage or pharmaceutical formulations requiring stability at neutral pH. Its <35% degradation over 6 hours at pH 7.4 starkly contrasts with the complete degradation of EGCG under identical conditions, simplifying product development and extending shelf-life [3].

Cardiovascular and Endothelial Function Assays

Utilize epicatechin as a reference standard in vascular biology research, supported by its quantifiable 45% increase in NO bioavailability in human endothelial cells [4]. This makes it a valuable tool for investigating nitric oxide-dependent pathways and endothelial health.

Muscle Health and Sarcopenia Intervention Studies

Employ epicatechin in clinical or pre-clinical trials investigating muscle growth and function, based on its additive effect with resistance training in increasing follistatin and decreasing myostatin in older adults [5]. This supports its procurement for sports nutrition and age-related muscle wasting research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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